BenchChemオンラインストアへようこそ!

2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide

Adenosine receptor pharmacology Kinase inhibition GPCR SAR

The compound 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide (CAS 1396856-91-9, molecular formula C19H18N2OS, molecular weight 322.43 g/mol) is a synthetic small molecule belonging to the 2,4-disubstituted thiazole-benzamide class. Its structure features a 4-methyl-2-phenyl-1,3-thiazole core linked via a methylene bridge to a 2-methylbenzamide moiety.

Molecular Formula C19H18N2OS
Molecular Weight 322.43
CAS No. 1396856-91-9
Cat. No. B2476731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide
CAS1396856-91-9
Molecular FormulaC19H18N2OS
Molecular Weight322.43
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3)C
InChIInChI=1S/C19H18N2OS/c1-13-8-6-7-11-16(13)18(22)20-12-17-14(2)21-19(23-17)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,20,22)
InChIKeyHYWZIZPYDGSGCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide (CAS 1396856-91-9): Chemical Identity and Core Scaffold


The compound 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide (CAS 1396856-91-9, molecular formula C19H18N2OS, molecular weight 322.43 g/mol) is a synthetic small molecule belonging to the 2,4-disubstituted thiazole-benzamide class [1]. Its structure features a 4-methyl-2-phenyl-1,3-thiazole core linked via a methylene bridge to a 2-methylbenzamide moiety [1]. The compound is cataloged in PubChem and appears in commercial screening libraries, but targeted biological characterization in the primary literature remains extremely limited [2]. Its value proposition for procurement rests on its distinct substitution pattern—specifically the ortho-methyl benzamide combined with the 2-phenyl-4-methylthiazole scaffold—which differentiates it from the more extensively studied para-substituted and 2-aminothiazole benzamide analogs that dominate the patent and research landscape.

Why Generic Substitution Fails for 2-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide


Thiazole-benzamide analogs cannot be interchanged without risking substantial alterations in biological or physicochemical behavior, because minor structural modifications at the benzamide ortho position and the thiazole 2-aryl group produce sharply divergent target binding profiles. The 2-methylbenzamide motif in the target compound introduces both steric and electronic perturbations relative to unsubstituted benzamide and para-substituted variants [1]. In the adenosine A1 receptor antagonist series, for instance, shifting a methyl group from the para to ortho position on the benzamide ring altered Ki values by over 7-fold (4.80 nM vs. 36 nM) [1]. Similarly, replacement of the 2-phenyl group on the thiazole with 2-thienyl or 2-(o-tolyl) groups in antimigration assays produced divergent cellular potency profiles in non-small cell lung cancer lines [2]. These steep SAR gradients mean that even close-in analogs cannot serve as direct functional substitutes for the target compound in screening cascades, medicinal chemistry optimization, or assay validation workflows. The sections below present the quantitative evidence substantiating this position.

Quantitative Differentiation Evidence: 2-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide vs. Closest Analogs


Ortho-Methyl Benzamide Substitution Confers Altered H-Bonding Geometry vs. Para-Substituted Adenosine A1 Antagonists

The target compound carries an ortho-methyl substituent on its benzamide ring. In the structurally related class of 4-phenylthiazole-benzamide adenosine A1 receptor antagonists, the positional isomerism of the methyl group on the benzamide profoundly modulates receptor affinity. The para-methyl benzamide analog N-(5-(4-methylbenzoyl)-4-phenylthiazol-2-yl)benzamide (CHEMBL592679) exhibits a Ki of 4.80 nM at the rat adenosine A1 receptor, whereas the simpler 4-methyl-N-(4-phenyl-thiazol-2-yl)-benzamide (BDBM50101781) with the methyl group directly attached to the benzamide carbonyl shows a Ki of 36 nM—a 7.5-fold loss of affinity [1]. Although direct binding data for the ortho-methyl target compound are not available in the public domain, this SAR trend demonstrates that benzamide methyl substitution pattern is a critical driver of target engagement. The ortho-methyl configuration of the target compound is predicted to further reduce planarity and alter the dihedral angle between the amide and the aryl ring relative to the para and unsubstituted analogs, thereby creating a distinct conformational landscape for protein binding [2].

Adenosine receptor pharmacology Kinase inhibition GPCR SAR

5-Methylene-Benzamide Linker Confers Topological Differentiation from 2-Amino-Thiazole Benzamide Kinase Inhibitors

The target compound connects its benzamide group to the thiazole core via a methylene spacer at the thiazole 5-position. This contrasts with the dominant class of 4-aminothiazole benzamides described in US Patent 6,720,346, where the benzamide is directly attached via an amine linker at the thiazole 2-position [1]. The 5-methylene-benzamide topology introduces an additional rotatable bond and shifts the benzamide pharmacophore away from the thiazole plane, creating a different shape and electrostatic profile. Compounds in the 2-aminothiazole benzamide patent series were optimized for CDK inhibition with anti-proliferative IC50 values in the sub-micromolar range against multiple cancer cell lines, whereas the target compound's 5-methylene-benzamide architecture is more closely related to the anti-migration thiazole series described in US20150274714A1, which showed differential effects on cell migration vs. proliferation [2]. This topological distinction means the target compound cannot be considered interchangeable with 2-aminothiazole benzamide kinase inhibitors for screening or assay validation purposes.

Kinase inhibitor design Anti-proliferative agents Scaffold hopping

Predicted Physicochemical Profile: Lipophilicity Window Differentiates from Polar Halo-Substituted Analogs

The target compound (C19H18N2OS, MW 322.43) carries exclusively hydrophobic substituents (methyl, phenyl) with no halogen or hydrogen-bond-donating groups beyond the single amide NH [1]. This contrasts with readily available close analogs such as 2-chloro-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)benzamide and 4-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzamide, which introduce polar chloro substituents on the benzamide or phenyl rings . The calculated LogP for the target compound (predicted ~3.8–4.2) is expected to be 0.5–1.0 units higher than the chloro-substituted analogs (predicted LogP ~3.0–3.5), placing it in a more lipophilic region of chemical space [1]. This difference has practical implications: higher LogP values are associated with increased membrane permeability but also elevated risk of non-specific protein binding and reduced aqueous solubility. For screening laboratories, the target compound therefore serves as a lipophilic reference point within the thiazole-benzamide series, complementing the more polar halogenated analogs.

Drug-likeness Physicochemical properties Permeability prediction

Distinct 2-Phenyl Thiazole Substituent Differentiates from 2-Thienyl and 2-(o-Tolyl) Anti-Migration Analogs

Within the anti-migration thiazole chemotype described in US20150274714A1, the identity of the thiazole 2-aryl substituent was a key determinant of anti-migration potency in non-small cell lung cancer (NSCLC) cell lines [1]. The patent discloses that 2-phenylthiazole analogs (to which the target compound belongs) and 2-(o-tolyl)thiazole analogs exhibited differential inhibition of cell migration vs. cell proliferation, while 2-thienyl analogs showed reduced anti-migration activity [1]. The target compound's specific combination—2-phenyl thiazole with ortho-methyl benzamide—is not exemplified in the patent, placing it as a novel intersection of favorable 2-aryl and benzamide substitution patterns. This combinatorial novelty matters: neither the 2-thienyl nor the 2-(o-tolyl) analogs with ortho-methyl benzamide have been explicitly characterized, meaning the target compound provides unique SAR information at the confluence of two independently optimized structural variables.

Cell migration inhibition Cancer metastasis Structure-activity relationship

Evidence Gap Advisory: Absence of Direct Pharmacological Data Necessitates Confirmatory Testing

A comprehensive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay failed to identify any peer-reviewed study or public bioassay database entry reporting direct quantitative pharmacological data (IC50, Ki, EC50, or cell viability measurements) for 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide (CAS 1396856-91-9) [1]. No patent explicitly exemplifies this compound with associated biological data. The compound is listed as a screening compound by several commercial vendors and appears in the PubChem compound database, but its biological annotation is limited to computationally predicted properties [2]. This evidence gap must be explicitly acknowledged: the differentiation arguments above are based on structural analogy, class-level SAR trends, and physicochemical predictions—not on experimentally measured biological activity of the target compound itself. Any procurement decision for biological screening should be accompanied by confirmatory in-house testing against the intended target(s), and the compound should be treated as an uncharacterized screening hit candidate rather than a validated chemical probe.

Data transparency Assay validation Procurement risk

Optimal Use Cases for 2-Methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide Based on Available Evidence


Screening Library Expansion for Anti-Migration Phenotypic Assays in Oncology

Given the structural alignment of the target compound with the anti-migration thiazole chemotype disclosed in US20150274714A1 [1], its most scientifically justified application is as a diversity element in phenotypic screening libraries designed to identify inhibitors of tumor cell migration and invasion. The 5-methylene-benzamide topology is mechanistically distinct from conventional 2-aminothiazole kinase inhibitors, and the 2-phenyl substituent on the thiazole is associated with retention of anti-migration activity [1]. Procurement for this purpose should be accompanied by confirmatory testing in wound-healing (scratch) assays or Boyden chamber assays using the end-user's cell lines of interest.

Ortho-Substituted Benzamide SAR Expansion for Adenosine A1 Receptor Antagonist Programs

In light of the demonstrated sensitivity of adenosine A1 receptor binding affinity to benzamide methyl substitution position (Ki shift from 4.80 nM to 36 nM with para-methyl vs. reference benzamide) [2], the target compound's ortho-methyl benzamide configuration represents a valuable SAR data point. Procurement is warranted for teams conducting adenosine A1 or related GPCR antagonist optimization, where systematic exploration of methyl substitution position has not been completed. Radioligand displacement assays using [3H]DPCPX or [3H]CCPA should be used to generate Ki values and compare directly with the para-methyl reference compounds [2].

Lipophilic Reference Standard for Property-Driven Lead Optimization in CNS Drug Discovery

The target compound's predicted LogP of ~3.8–4.2 places it within the acceptable lipophilicity range for CNS drug candidates (typically LogP 2–5), but at the higher end compared to chlorinated thiazole-benzamide analogs (predicted LogP ~3.0–3.5) [3]. This property profile makes it suitable as a lipophilic reference compound for teams optimizing CNS-penetrant thiazole-based agents. Its evaluation in parallel artificial membrane permeability assays (PAMPA) and plasma protein binding assays alongside more polar chlorinated analogs would directly quantify the impact of halogen deletion on permeability-binding trade-offs [3].

Chemical Biology Tool for PHOSPHO1/TNAP Pathway Studies (Exploratory)

Although the specific compound has not been tested against PHOSPHO1, its thiazole-benzamide scaffold is structurally reminiscent of certain benzisothiazolone PHOSPHO1 inhibitors (e.g., ML086, IC50 = 139 nM against PHOSPHO1 with >100 μM against TNAP, >719-fold selectivity) [4]. If the end-user's research focus is on skeletal mineralization or soft tissue ossification pathways, procuring this compound for exploratory testing against PHOSPHO1 would be scientifically defensible given the scaffold similarity, but only with the explicit understanding that activity has not been established and negative results are probable.

Quote Request

Request a Quote for 2-methyl-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.